An In-depth Technical Guide to 5-Chloroquinolin-4-ol: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Chloroquinolin-4-ol: Synthesis, Properties, and Applications
Abstract
5-Chloroquinolin-4-ol, a pivotal heterocyclic compound, stands as a critical structural motif and versatile intermediate in the landscape of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of its chemical architecture, physicochemical properties, synthesis methodologies, and reactivity. Furthermore, it delves into the compound's significance as a precursor to high-value molecules, particularly in the development of antimalarial agents, and discusses the broader biological context of the quinolin-4-one scaffold. This document is intended to serve as a comprehensive resource for researchers, chemists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the effective utilization of this important chemical entity.
Introduction: The Quinolin-4-one Core and the Significance of 5-Chloro Substitution
The quinolin-4-one skeleton is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics.[1][2] The inherent functionalities—a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), and an aromatic system capable of various interactions—confer upon it a remarkable ability to interact with diverse biological targets. The tautomeric equilibrium between the keto (quinolin-4-one) and enol (4-hydroxyquinoline) forms further expands its chemical personality and reactivity.[2]
The introduction of a chlorine atom at the C-5 position of the quinoline ring, yielding 5-Chloroquinolin-4-ol, significantly modulates the molecule's electronic and steric properties. This substitution can enhance binding affinity to target proteins, alter metabolic stability, and fine-tune pharmacokinetic profiles. It is this strategic halogenation that has positioned 5-Chloroquinolin-4-ol as a key intermediate in the synthesis of important pharmaceuticals, including derivatives of chloroquine, a cornerstone in antimalarial therapy.[3] This guide will elucidate the critical aspects of this molecule, providing the technical foundation necessary for its application in advanced scientific research.
Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is a prerequisite for its effective application in any experimental setting. This section details the key physicochemical and structural identifiers for 5-Chloroquinolin-4-ol.
Chemical Structure and Identification
-
IUPAC Name: 5-chloro-1H-quinolin-4-one
-
Synonyms: 5-Chloro-4-quinolinol, 4-Quinolinol, 5-chloro-
-
CAS Number: 23443-05-2
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Molecular Formula: C₉H₆ClNO
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Molecular Weight: 179.61 g/mol
-
Chemical Structure:
Caption: Keto-enol tautomerism of 5-Chloroquinolin-4-ol.
Tabulated Physicochemical Data
The following table summarizes the key physical and chemical properties of 5-Chloroquinolin-4-ol, crucial for experimental design, including reaction setup and purification.
| Property | Value | Source |
| Physical State | Off-white to light brown solid | [4] |
| Melting Point | 256-257 °C | [4] |
| Boiling Point | 348.5 ± 22.0 °C (Predicted) | [4] |
| pKa | 3.53 ± 0.40 (Predicted) | [4] |
| Solubility | While specific quantitative data for 5-Chloroquinolin-4-ol is not readily available, the isomeric 5-chloro-8-hydroxyquinoline shows high solubility in DMA, DMSO, and DMF, and lower solubility in alcohols and water. A similar trend is expected. | [5] |
Synthesis of 5-Chloroquinolin-4-ol
The construction of the quinolin-4-one core is a well-established area of organic synthesis. For 5-Chloroquinolin-4-ol, the most logical and industrially relevant approach is the Gould-Jacobs reaction.[6][7] This method provides a reliable pathway from readily available starting materials.
The Gould-Jacobs Reaction: A Mechanistic Overview
The Gould-Jacobs reaction is a thermal cyclization process that builds the quinolin-4-one ring system.[8] The key steps are:
-
Condensation: An aniline derivative reacts with diethyl ethoxymethylenemalonate (DEEM). The amino group of the aniline displaces the ethoxy group of DEEM to form an anilinomethylenemalonate intermediate.
-
Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., Dowtherm A, diphenyl ether). This induces an intramolecular 6-electron electrocyclization, forming the quinoline ring and eliminating ethanol.
-
Saponification & Decarboxylation (Optional but common): The resulting ester at the 3-position is often hydrolyzed to a carboxylic acid, which is then decarboxylated upon further heating to yield the final quinolin-4-one.
Caption: Workflow for the Gould-Jacobs Synthesis.
Experimental Protocol: Synthesis via Gould-Jacobs Reaction
This protocol is a representative procedure based on the principles of the Gould-Jacobs reaction, adapted for the synthesis of 5-Chloroquinolin-4-ol.
Materials:
-
2-Chloroaniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Diphenyl ether (or Dowtherm A)
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
-
Ethanol
Procedure:
Step 1: Formation of Diethyl (2-chloroanilino)methylenemalonate
-
In a round-bottom flask, combine 2-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of the aniline.
-
Cool the reaction mixture. The product, diethyl (2-chloroanilino)methylenemalonate, will often crystallize upon cooling or after the addition of hexane.
-
Collect the solid by filtration, wash with cold ethanol or hexane, and dry.
Step 2: Thermal Cyclization
-
Add the dried intermediate from Step 1 to a flask containing a high-boiling solvent such as diphenyl ether (approx. 10-15 mL per gram of intermediate).
-
Heat the mixture to reflux (typically around 250-260 °C) under a nitrogen atmosphere.[9]
-
Maintain reflux for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The cyclized product, ethyl 5-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate.
-
Dilute the mixture with hexane to facilitate precipitation, collect the solid by filtration, wash thoroughly with hexane, and dry.
Step 3: Saponification and Decarboxylation
-
Suspend the ester from Step 2 in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux until the solid dissolves and the hydrolysis is complete (typically 2-4 hours), forming the sodium salt of the carboxylic acid.
-
Cool the solution and carefully acidify with concentrated HCl to a pH of approximately 2-3. The carboxylic acid will precipitate.
-
Collect the solid by filtration, wash with water, and dry.
-
Place the dry carboxylic acid in a flask and heat it to its melting point (or slightly above) until gas evolution (CO₂) ceases. This effects the decarboxylation.
-
Cool the residue, which is the crude 5-Chloroquinolin-4-ol. Recrystallize from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the purified product.
Chemical Reactivity and Characterization
The reactivity of 5-Chloroquinolin-4-ol is dictated by the interplay of its functional groups: the quinolinone core, the hydroxyl/keto group, and the C-5 chloro substituent.
Key Reactions
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N-Alkylation/Arylation: The nitrogen atom can be alkylated or arylated under basic conditions, a common strategy in modifying the properties of quinolone-based drugs.
-
O-Alkylation: The tautomeric hydroxyl group can be alkylated to form 4-alkoxyquinolines.
-
Electrophilic Aromatic Substitution: The benzene portion of the quinoline ring can undergo further electrophilic substitution, although the existing chloro- and oxo- groups will influence the position of substitution.
-
Reactions at the 3-Position: The C-3 position is activated by both the C-4 carbonyl and the ring nitrogen, making it susceptible to various reactions like Vilsmeier-Haack formylation or Mannich reactions.[10]
-
Conversion to 4-Chloroquinoline: A crucial reaction for its use as an intermediate is the conversion of the 4-hydroxyl group to a chlorine atom, typically using reagents like phosphorus oxychloride (POCl₃). This creates the 4,5-dichloroquinoline scaffold, a key precursor for antimalarial drugs like chloroquine.[3]
Caption: Reactivity of 5-Chloroquinolin-4-ol.
Spectroscopic Characterization (Predicted)
While a complete, published experimental dataset for 5-Chloroquinolin-4-ol is elusive, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and data from closely related structures.
-
¹H NMR:
-
Aromatic Protons: Expect complex multiplets in the range of δ 7.0-8.5 ppm for the protons on the benzene and pyridine rings. The proton at C-2, adjacent to the nitrogen, will likely be the most deshielded.
-
N-H Proton: A broad singlet, typically downfield (> 10 ppm), which may exchange with D₂O.
-
C-3 Proton: A singlet in the region of δ 5.8-6.5 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (C-4): The most downfield signal, expected in the range of δ 170-180 ppm.
-
Aromatic Carbons: Signals between δ 115-150 ppm. The carbon bearing the chlorine (C-5) and the carbons adjacent to the nitrogen (C-2, C-8a) will have characteristic shifts.
-
-
FTIR (KBr, cm⁻¹):
-
N-H Stretch: A broad band around 3200-3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹.
-
C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: Typically found in the 800-600 cm⁻¹ region.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 179.
-
Isotope Peak (M+2)⁺: A significant peak at m/z 181, with an intensity approximately one-third of the M⁺ peak, characteristic of the presence of one chlorine atom.
-
Fragmentation: Expect loss of CO (m/z 151) and HCl as characteristic fragmentation pathways.
-
Biological Significance and Applications
The primary importance of 5-Chloroquinolin-4-ol in the biomedical field is as a key building block for the synthesis of 4-aminoquinoline antimalarials.
Intermediate in Antimalarial Drug Synthesis
The synthesis of chloroquine and hydroxychloroquine involves the reaction of 4,7-dichloroquinoline with the appropriate diamine side chain. 5-Chloroquinolin-4-ol serves as a precursor to the analogous 4,5-dichloroquinoline, which can then be used to generate novel 4-aminoquinoline derivatives for antimalarial screening programs. The rationale is to create structural analogs that may overcome the resistance mechanisms that have developed against traditional drugs like chloroquine.[3]
Broader Context: The Pharmacological Activity of Quinolones
The quinolin-4-one scaffold is a well-established pharmacophore with a wide range of biological activities.[11] Derivatives have been investigated for their potential as:
-
Anticancer Agents: By inhibiting enzymes like topoisomerase II and various protein kinases, quinolinones can induce apoptosis and cell cycle arrest in cancer cells.[11]
-
Antibacterial Agents: The fluoroquinolones function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]
-
Antiviral and Antifungal Agents: Various quinoline derivatives have demonstrated efficacy against a range of viruses and fungi.[12]
While 5-Chloroquinolin-4-ol itself is not typically used as a final drug, its core structure contributes to the potential bioactivity of the molecules synthesized from it.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 5-Chloroquinolin-4-ol.
-
Hazard Identification: The compound is irritating to the eyes, respiratory system, and skin.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]
-
Handling: Avoid creating dust. Use non-sparking tools and prevent the buildup of electrostatic charge. Wash hands thoroughly after handling.[14][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances such as strong oxidizing agents.[13][15]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[13][15]
-
Skin: Flush skin with plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[13][15]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13][15]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]
-
Conclusion
5-Chloroquinolin-4-ol is more than a simple heterocyclic compound; it is a strategically designed intermediate that provides access to a rich chemical space of potential therapeutic agents. Its synthesis via the robust Gould-Jacobs reaction, coupled with its versatile reactivity, makes it an invaluable tool for medicinal chemists. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced materials.
References
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Mode of Action of Quinolinones as Anticancer Agents. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC, PubMed Central. [Link]
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Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. (n.d.). Journal of the Serbian Chemical Society. [Link]
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Base-Promoted Ring Expansion Reaction of 4-Quinolones To Access Benzazepinones. (2024). Organic Letters. ACS Publications. [Link]
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Some reactions of 4-hydroxy-2(1H)-quinolinones. (n.d.). ResearchGate. [Link]
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Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. (n.d.). Cole-Parmer. [Link]
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4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. (n.d.). ResearchGate. [Link]
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Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. (2025). ResearchGate. [Link]
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Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed... (n.d.). ResearchGate. [Link]
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Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Eureka | Patsnap. [Link]
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